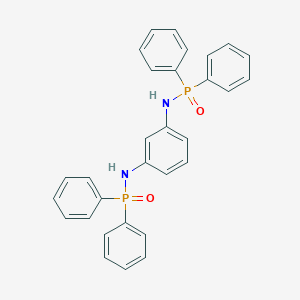

N1,N3-bis(diphenylphosphoroso)benzene-1,3-diamine

Description

N1,N3-Bis(diphenylphosphoroso)benzene-1,3-diamine is a benzene-1,3-diamine derivative with diphenylphosphoroso (–P(O)Ph₂) groups attached to both nitrogen atoms.

Properties

IUPAC Name |

1-N,3-N-bis(diphenylphosphoryl)benzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O2P2/c33-35(27-16-5-1-6-17-27,28-18-7-2-8-19-28)31-25-14-13-15-26(24-25)32-36(34,29-20-9-3-10-21-29)30-22-11-4-12-23-30/h1-24H,(H,31,33)(H,32,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVUPDORDVSRCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NC3=CC(=CC=C3)NP(=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N2O2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1,N3-bis(diphenylphosphoroso)benzene-1,3-diamine typically involves the reaction of benzene-1,3-diamine with diphenylphosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to achieve the desired purity .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

N1,N3-bis(diphenylphosphoroso)benzene-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphoryl groups back to phosphines using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl groups are replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

Catalytic Applications

Organocatalysis : N1,N3-bis(diphenylphosphoroso)benzene-1,3-diamine has been explored as an organocatalyst in various organic reactions. Its ability to stabilize transition states and facilitate reactions makes it a valuable tool in synthetic organic chemistry. Studies have shown that this compound can effectively catalyze reactions such as:

- Aldol Condensation : It promotes the formation of β-hydroxy aldehydes or ketones from aldehydes or ketones.

- Michael Addition Reactions : The compound aids in the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Medicinal Chemistry

Anticancer Activity : Research indicates that phosphoroso compounds, including this compound, exhibit promising anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Inhibition of Cell Proliferation : They interfere with cell cycle progression.

- Induction of Reactive Oxygen Species (ROS) : This leads to oxidative stress within cancer cells, promoting cell death.

Case Study : A study published in the Journal of Medicinal Chemistry investigated the efficacy of phosphoroso compounds against breast cancer cell lines. The results showed a significant reduction in cell viability when treated with this compound, highlighting its potential as an anticancer agent.

Material Science

Polymer Chemistry : This compound can be utilized as a monomer or additive in the synthesis of advanced polymers. Its phosphoroso groups enhance the thermal stability and mechanical properties of polymer matrices. Research has indicated that incorporating this compound into polymer formulations can lead to:

- Improved Thermal Resistance : Enhancing the material's performance under high-temperature conditions.

- Increased Mechanical Strength : Providing structural integrity to lightweight materials.

Analytical Chemistry

Fluorescent Probes : The unique electronic properties of this compound make it suitable for use as a fluorescent probe in analytical applications. Its ability to exhibit fluorescence upon interaction with specific analytes can be harnessed for:

- Detection of Heavy Metals : The compound can selectively bind to heavy metal ions, resulting in measurable fluorescence changes.

- Biomolecular Sensing : It can be employed in biosensors for detecting biomolecules through fluorescence resonance energy transfer (FRET).

Mechanism of Action

The mechanism by which N1,N3-bis(diphenylphosphoroso)benzene-1,3-diamine exerts its effects is primarily through its ability to coordinate with metal ions. The diphenylphosphoryl groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various catalytic and biochemical processes, depending on the nature of the metal and the specific application .

Comparison with Similar Compounds

Phosphorus-Containing Derivatives

- N1,N3-Bis(phosphanyl)benzene-1,3-diamine (PNN-type ligands): These ligands feature –PH₂ groups instead of –P(O)Ph₂. The absence of oxygen in the phosphanyl group results in stronger σ-donor and weaker π-acceptor properties compared to phosphoroso derivatives. Such ligands are widely used in Mn(I) complexes for cooperative HX bond activation .

Heterocyclic-Substituted Derivatives

- N1,N3-Bis(4-phenylthiazol-2-yl)benzene-1,3-diamine (6a–c) :

Substitution with thiazole rings introduces aromaticity and π-π stacking capabilities. These compounds are synthesized via thiourea intermediates and are explored for materials science applications, such as organic electronics or sensors .- Key Difference : Thiazole substituents prioritize electronic conjugation over metal coordination, limiting utility in catalysis but expanding applications in optoelectronics.

Bulky Aryl-Substituted Derivatives

- 5-(tert-Butyl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine: This derivative (MW = 428.65 g/mol) features sterically hindered tert-butyl groups, enhancing thermal stability and solubility in non-polar solvents. Such compounds are commercialized for research but lack explicit catalytic or biological data . Key Difference: Steric bulk reduces reactivity at the nitrogen centers, making these derivatives less suitable for coordination chemistry but useful as intermediates or stabilizers.

Liquid Crystalline Derivatives

- N,N-Bis(4-(alkylcarbonyloxy)benzylidene)benzene-1,3-diamine :

Banana-shaped liquid crystals with flexible alkyl chains form mesophases between 120–218°C. These compounds exhibit thermotropic behavior due to balanced rigidity (aromatic core) and flexibility (ester tails) .- Key Difference : Phosphoroso derivatives lack the flexibility required for liquid crystallinity, prioritizing catalytic over material applications.

Halogenated and Bioactive Derivatives

- Amifostine Impurity 15 (N1,N3-bis(2-bromoethyl)propane-1,3-diamine dihydrobromide) :

This brominated derivative (MW = 449.85 g/mol) is a toxicological reference standard. Its reactivity stems from labile bromine atoms, contrasting with the inert P=O bonds in phosphoroso derivatives .- Key Difference : Halogenation introduces electrophilic sites for nucleophilic substitution, useful in drug development but irrelevant to ligand design.

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

N1,N3-bis(diphenylphosphoroso)benzene-1,3-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound this compound features a central benzene ring with two diphenylphosphoroso groups attached to the nitrogen atoms at positions 1 and 3. Its molecular formula is , and it exhibits unique properties due to the presence of phosphorus, which can influence biological interactions.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The phosphoroso groups can act as ligands, potentially modulating enzyme activity or receptor binding.

Anticancer Activity

Several studies have explored the anticancer potential of phosphoroso compounds. For instance:

- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that similar phosphoroso derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

- Case Study 2 : Another investigation highlighted that these compounds could inhibit angiogenesis, a critical process in tumor growth. The inhibition was linked to the downregulation of vascular endothelial growth factor (VEGF) signaling .

Antimicrobial Activity

This compound has also shown promise in antimicrobial studies:

- Study Findings : Research indicated that related phosphoroso compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compounds disrupted bacterial cell wall synthesis and functioned as effective bactericides .

Antioxidant Properties

The antioxidant capacity of this compound is noteworthy:

- Experimental Evidence : In vitro assays demonstrated that this compound scavenged free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.